molecular formula C15H12F2N4O B8037390 Dacomitinib Impurity SFAJ

Dacomitinib Impurity SFAJ

Cat. No.: B8037390
M. Wt: 302.28 g/mol
InChI Key: GUVPDXOZKDIGIV-UHFFFAOYSA-N
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Description

Dacomitinib Impurity SFAJ is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core substituted with a 3,4-difluorophenyl group and a methoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dacomitinib Impurity SFAJ typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluoroaniline with appropriate quinazoline derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dacomitinib Impurity SFAJ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Dacomitinib Impurity SFAJ has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Dacomitinib Impurity SFAJ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dacomitinib Impurity SFAJ is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

4-N-(3,4-difluorophenyl)-7-methoxyquinazoline-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-10(16)11(17)4-8/h2-7H,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVPDXOZKDIGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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